molecular formula C23H25N3O2 B3481395 2-(4-methylphenyl)-N~4~-(2-morpholinoethyl)-4-quinolinecarboxamide

2-(4-methylphenyl)-N~4~-(2-morpholinoethyl)-4-quinolinecarboxamide

Cat. No.: B3481395
M. Wt: 375.5 g/mol
InChI Key: MXBQXLGNKBOWOX-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-N~4~-(2-morpholinoethyl)-4-quinolinecarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a quinoline core, a morpholinoethyl group, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methylphenyl)-N~4~-(2-morpholinoethyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzoyl chloride and aluminum chloride as a catalyst.

    Attachment of the Morpholinoethyl Group: The morpholinoethyl group can be attached through a nucleophilic substitution reaction using 2-chloroethylmorpholine and a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-methylphenyl)-N~4~-(2-morpholinoethyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives or morpholinoethyl group modifications.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-(4-methylphenyl)-N~4~-(2-morpholinoethyl)-4-quinolinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

    2-(4-methylphenyl)-N~4~-(2-morpholinoethyl)-4-quinolinecarboxamide vs. 2-(4-methylphenyl)-N~4~-(2-piperidinoethyl)-4-quinolinecarboxamide: The morpholinoethyl group in the former provides different steric and electronic properties compared to the piperidinoethyl group in the latter, potentially leading to different biological activities.

    This compound vs. 2-(4-methylphenyl)-N~4~-(2-dimethylaminoethyl)-4-quinolinecarboxamide: The morpholinoethyl group offers different hydrogen bonding capabilities compared to the dimethylaminoethyl group, affecting the compound’s solubility and interaction with biological targets.

Comparison with Similar Compounds

  • 2-(4-methylphenyl)-N~4~-(2-piperidinoethyl)-4-quinolinecarboxamide
  • 2-(4-methylphenyl)-N~4~-(2-dimethylaminoethyl)-4-quinolinecarboxamide
  • 2-(4-methylphenyl)-N~4~-(2-pyrrolidinoethyl)-4-quinolinecarboxamide

This article provides a comprehensive overview of 2-(4-methylphenyl)-N~4~-(2-morpholinoethyl)-4-quinolinecarboxamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-17-6-8-18(9-7-17)22-16-20(19-4-2-3-5-21(19)25-22)23(27)24-10-11-26-12-14-28-15-13-26/h2-9,16H,10-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBQXLGNKBOWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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